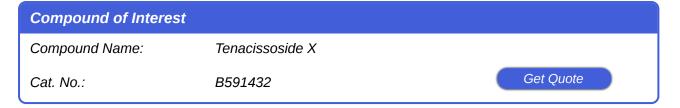


Characterization of Tenacissoside X: A Spectroscopic and Methodological Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of **Tenacissoside X**, a C21 steroidal glycoside isolated from the traditional Chinese medicinal plant Marsdenia tenacissima. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Tenacissoside X, also known as Tenacissoside J, is a complex natural product belonging to the family of C21 steroidal glycosides. These compounds, isolated from the stems of Marsdenia tenacissima, have garnered significant interest due to their potential biological activities. The structural elucidation of **Tenacissoside X** relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide presents the key spectroscopic data in a structured format and details the experimental methodologies for its isolation and characterization.

Spectroscopic Data for Tenacissoside X

The definitive structural analysis of **Tenacissoside X** is achieved through the detailed interpretation of its one-dimensional (1D) and two-dimensional (2D) NMR spectra, in conjunction with high-resolution mass spectrometry.



Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the molecular formula of **Tenacissoside X**.

lon	m/z [M+Na]+	Molecular Formula
Calculated	1284.6290	C61H96O27Na
Found	1284.6295	C61H96O27Na

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The following table summarizes the proton chemical shifts for the aglycone and sugar moieties of **Tenacissoside X**, recorded in pyridine-d₅.

Table 1: ¹H NMR Data (500 MHz, C₅D₅N) for **Tenacissoside X** (δ in ppm, J in Hz)



Position	δН	Multiplicity	J (Hz)
Aglycone			
3	3.85	m	
11	6.05	dd	10.0, 4.5
12	5.80	d	10.0
18-CH₃	1.45	S	
19-CH₃	1.15	S	
21-CH ₃	2.50	S	
Sugar Moieties			
Oleandropyranose-1'	4.90	d	8.0
Thevetopyranose-1"	5.10	d	8.0
Glucopyranose-1"	4.85	d	7.5
Glucopyranose-1""	5.20	d	7.5

| Benzoyl-H | 8.25, 7.50 | m | |

Note: This is a representative summary. For complete assignments, refer to the original research literature.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for the carbon atoms of **Tenacissoside X** are presented below.

Table 2: ¹³C NMR Data (125 MHz, C₅D₅N) for **Tenacissoside X** (δ in ppm)



Position	δC	Position	δC
Aglycone		Sugar Moieties	
C-1	38.0	Ole-C-1'	98.0
C-2	29.5	Ole-C-2'	35.5
C-3	78.5	Ole-C-3'	79.0
C-4	39.0	Ole-C-4'	75.0
C-5	45.0	Ole-C-5'	70.0
C-6	28.0	Ole-C-6'	18.0
C-7	32.0	The-C-1"	101.5
C-8	80.0	The-C-2"	36.0
C-9	50.0	The-C-3"	78.0
C-10	42.0	The-C-4"	85.0
C-11	75.0	The-C-5"	68.0
C-12	79.0	The-C-6"	18.5
C-13	55.0	Glc-C-1"	105.0
C-14	88.0	Glc-C-2"	75.5
C-15	35.0	Glc-C-3"	78.5
C-16	25.0	Glc-C-4"	71.5
C-17	90.0	Glc-C-5"	78.0
C-18	15.0	Glc-C-6"	62.5
C-19	22.0	Glc-C-1""	106.0
C-20	210.0	Glc-C-2""	76.0
C-21	31.0	Glc-C-3""	79.0
Benzoyl-C=O	166.0	Glc-C-4""	72.0



Position	δC	Position	δC
Benzoyl-C	130.5-133.0	Glc-C-5""	78.5

| | | Glc-C-6"" | 63.0 |

Note: This is a representative summary. For complete assignments, refer to the original research literature.

Experimental Protocols

The isolation and structural elucidation of **Tenacissoside X** involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

Plant Material

The stems of Marsdenia tenacissima are collected, dried, and powdered before extraction.

Extraction and Isolation

- Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and n-butanol to separate compounds based on polarity.
- Column Chromatography: The chloroform-soluble fraction, which is rich in steroidal glycosides, is subjected to repeated column chromatography.
 - Silica Gel Column: The fraction is first separated on a silica gel column using a gradient elution of chloroform and methanol.
 - RP-18 Column: Further purification is achieved using reversed-phase (RP-18) column chromatography with a methanol-water gradient.
- Preparative HPLC: Final purification of the isolated fractions is performed using preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Tenacissoside X**.



Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a Bruker AV-500 spectrometer. Samples are dissolved in deuterated pyridine (C₅D₅N).
 Chemical shifts are reported in ppm relative to the solvent signals.
- Mass Spectrometry: HR-ESI-MS is performed on a high-resolution mass spectrometer in positive ion mode to determine the accurate mass and molecular formula.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Tenacissoside X**.



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Caption: Workflow for the isolation and characterization of **Tenacissoside X**.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of **Tenacissoside X**. The detailed NMR and MS data, presented in a clear tabular format, along with the outlined experimental protocols, offer a foundational reference for researchers working with this and related C21 steroidal glycosides. The provided workflow diagram visually summarizes the key steps in its isolation and structural elucidation. This information is crucial for ensuring the accurate identification and further investigation of the pharmacological potential of this complex natural product.

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